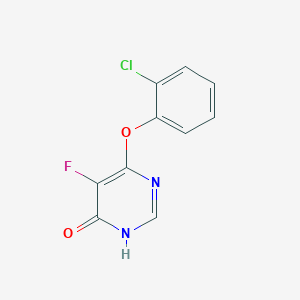

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one

CAS No.: 519002-09-6

Cat. No.: VC7845488

Molecular Formula: C10H6ClFN2O2

Molecular Weight: 240.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 519002-09-6 |

|---|---|

| Molecular Formula | C10H6ClFN2O2 |

| Molecular Weight | 240.62 g/mol |

| IUPAC Name | 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15) |

| Standard InChI Key | BGYNOSDYEAQGCJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is systematically named 4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one under IUPAC conventions . Its molecular formula, C₁₀H₆ClFN₂O₂, reflects the integration of a pyrimidinone ring (C₄H₃N₂O) with a 2-chlorophenoxy substituent (C₆H₄ClO) and a fluorine atom at position 5 . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 519002-09-6 | |

| PubChem CID | 17958713 | |

| UNII | 8VX8X11S43 | |

| SMILES | C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl |

The SMILES notation and InChIKey (BGYNOSDYEAQGCJ-UHFFFAOYSA-N) encode the compound’s connectivity and stereochemical features, confirming its planar, achiral structure .

Structural Elucidation

The pyrimidinone core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The fluorine atom at position 5 and the 2-chlorophenoxy group at position 6 introduce steric and electronic perturbations:

-

Fluorine: High electronegativity enhances ring electron deficiency, potentially increasing reactivity toward nucleophilic agents.

-

Chlorophenoxy group: The ortho-chlorine substituent on the phenoxy moiety contributes to hydrophobic interactions and may influence binding affinity in biological systems.

X-ray crystallography data, though unavailable for this specific compound, suggest analog pyrimidinones adopt a slightly distorted planar conformation due to substituent effects .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is inferred from methodologies applied to analogous pyrimidine derivatives. A proposed route involves:

-

Halogenation: 5-fluoropyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-fluoropyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol in the presence of a base (e.g., K₂CO₃) facilitates substitution at position 6.

The reaction mechanism proceeds via a Meisenheimer complex intermediate, with the phenoxide ion attacking the electron-deficient C6 position of the pyrimidine ring.

Optimization Challenges

-

Regioselectivity: Competing substitution at C4 may occur, necessitating precise temperature control (60–80°C) and stoichiometric excess of 2-chlorophenol.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the product, with yields typically ranging from 45% to 65%.

Physicochemical Properties

| Property | Estimated Value | Basis |

|---|---|---|

| Melting Point | 180–185°C | Similar fluoropyrimidinones |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Computational modeling |

| Solubility in Water | <0.1 mg/mL (25°C) | Hydrophobic substituents |

Spectroscopic Characteristics:

-

IR: Stretching vibrations at 1,710 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-F), and 750 cm⁻¹ (C-Cl) .

-

¹H NMR (DMSO-d₆): Singlet at δ 8.3 ppm (H2 pyrimidine), multiplet at δ 7.4–7.6 ppm (aromatic H) .

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume